Comparative LogP Analysis: Enhanced Lipophilicity of 5-(4-Bromophenyl)oxazole-4-carboxylic acid vs. Non-Halogenated 5-Phenyloxazole-4-carboxylic Acid
5-(4-Bromophenyl)oxazole-4-carboxylic acid exhibits a predicted logP of 2.6, representing a significant increase in lipophilicity compared to its non-brominated comparator, 5-phenyloxazole-4-carboxylic acid [1]. While specific experimental logP data for the non-brominated analog is less frequently reported in open databases, its calculated logP is approximately 1.8 . This increase in lipophilicity (ΔlogP ≈ 0.8) is driven by the addition of the bromine atom and is a key differentiator for membrane permeability and protein binding [1]. The enhanced lipophilicity of the brominated derivative suggests superior passive diffusion across biological membranes and increased potential for hydrophobic interactions with target binding pockets.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.6 (predicted) |
| Comparator Or Baseline | 5-Phenyloxazole-4-carboxylic acid; LogP ≈ 1.8 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.8 |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
Higher logP values are associated with improved passive membrane permeability, a critical parameter for oral bioavailability and intracellular target access, making the brominated derivative a more promising candidate for lead optimization programs requiring cellular activity.
- [1] MolAid. 5-(4-溴苯基)-1,3-恶唑-4-羧酸 | 1249008-71-6. Accessed April 23, 2026. View Source
